molecular formula C20H12Cl2O B14722332 1,3-Bis(4-chlorophenyl)-2-benzofuran CAS No. 6315-71-5

1,3-Bis(4-chlorophenyl)-2-benzofuran

Cat. No.: B14722332
CAS No.: 6315-71-5
M. Wt: 339.2 g/mol
InChI Key: XEKONIYEODUVHB-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-2-benzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a benzofuran core. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-2-benzofuran typically involves the reaction of 4-chlorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-2-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-2-benzofuran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)-2-propen-1-one: Another compound with two 4-chlorophenyl groups but with a different core structure.

    1,3-Bis(4-chlorophenyl)urea: Contains two 4-chlorophenyl groups attached to a urea core.

    1,3-Bis(4-chlorophenyl)imidazolium chloride: Contains two 4-chlorophenyl groups attached to an imidazolium core.

Uniqueness

1,3-Bis(4-chlorophenyl)-2-benzofuran is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The presence of the benzofuran ring can enhance the compound’s stability and reactivity, making it a valuable building block for the synthesis of more complex molecules.

Properties

CAS No.

6315-71-5

Molecular Formula

C20H12Cl2O

Molecular Weight

339.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-2-benzofuran

InChI

InChI=1S/C20H12Cl2O/c21-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-19)14-7-11-16(22)12-8-14/h1-12H

InChI Key

XEKONIYEODUVHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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